5-甲氧基-1,3-二甲基-1H-吡唑-4-羧酸

描述

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, as seen in the synthesis of novel Schiff bases using 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . Similarly, the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives from 6-methoxy-3-methylbenzofuran-2-carboxylic acid indicates the versatility of pyrazole compounds in forming complex structures . These methods could potentially be adapted for the synthesis of "5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid was determined using crystallographic techniques, and the structure was further examined using quantum chemical methods . Similarly, the molecular geometry and vibrational frequencies of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid were calculated using Hartree–Fock and density functional methods . These analytical methods would be essential for the molecular structure analysis of "5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid."

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, as evidenced by the sequential 1,5-sigmatropic rearrangements of dimethyl-3,3-dialkyl-3H-pyrazole-4,5-dicarboxylates . The reactivity of the pyrazole ring allows for transformations that can lead to a wide array of products. The study of these reactions provides valuable information on the reactivity patterns of pyrazole derivatives, which could be extrapolated to "5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid."

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the nonlinear optical activity of a pyrazole derivative was attributed to the small energy gap between the frontier molecular orbitals . The optical properties of a series of novel pyrazole derivatives were also investigated, showing that absorption and emission spectra can vary with substituents on the pyrazole moiety . These studies suggest that the physical and chemical properties of "5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid" would be influenced by its functional groups and molecular geometry.

科学研究应用

药物合成

该化合物是合成各种药物的前体。 由于其吡唑核心,它在创造具有潜在抗菌、抗真菌和抗炎特性的化合物方面发挥着重要作用 。 吡唑环是几种治疗剂中常见的基序,羧酸位点的修饰允许开发具有增强疗效和减少副作用的新药。

生物活性调节

化合物中甲氧基的存在可以影响其生物活性。 它可以用于设计调节酶活性、受体结合或基因表达的分子。 例如,可以研究该化合物的衍生物,以了解它们抑制在某些癌症或其他疾病中过表达的酶的潜力 。

作用机制

Target of Action

It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

Pyrazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It’s known that pyrazole derivatives can affect a broad range of biochemical pathways due to their diverse biological activities .

Result of Action

Pyrazole derivatives have been reported to possess various biological activities, which could result in a wide range of molecular and cellular effects .

属性

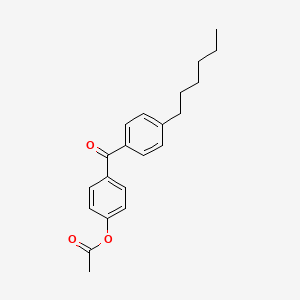

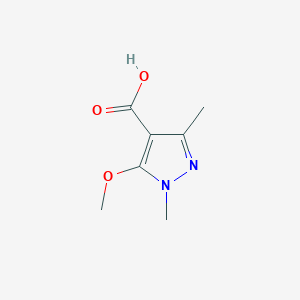

IUPAC Name |

5-methoxy-1,3-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-4-5(7(10)11)6(12-3)9(2)8-4/h1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZMIQWLRGBSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78201-01-1 | |

| Record name | 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。